molecular formula C18H19N3O4 B252256 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide

Katalognummer B252256
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: XCESFPVPURELAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of various client proteins.

Wirkmechanismus

DBeQ selectively binds to the ATP-binding site of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide, preventing the ATP-dependent conformational changes required for the stabilization and activation of client proteins. This leads to the degradation of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, resulting in the inhibition of their downstream signaling pathways.
Biochemical and physiological effects:
DBeQ has been shown to have a potent inhibitory effect on N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins in various cell lines and animal models. This leads to a wide range of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

DBeQ has several advantages for lab experiments, including its high potency and selectivity, its ability to target multiple signaling pathways, and its potential for use in combination therapy. However, DBeQ also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the study of DBeQ, including the optimization of its pharmacokinetic properties, the identification of new N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, the development of combination therapies, and the exploration of its potential in other diseases, such as viral infections and metabolic disorders. Additionally, the use of DBeQ as a tool compound for the study of N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent signaling pathways may provide valuable insights into the mechanisms of various diseases and the development of new therapeutic strategies.

Synthesemethoden

The synthesis of DBeQ involves a multistep process that includes the reaction of 3-acetyl-6-methylpyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction of the resulting product with N-tert-butoxycarbonyl-1,2-ethylenediamine. The final step involves the deprotection of the N-terminus to yield DBeQ. The synthesis of DBeQ has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, DBeQ has been shown to inhibit the growth and survival of cancer cells by targeting N-{2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]ethyl}-6-methylpyridine-3-carboxamide-dependent client proteins, such as HER2, EGFR, and Akt. In neurodegenerative disorders, DBeQ has been shown to protect neuronal cells from protein misfolding and aggregation, which are hallmarks of diseases such as Alzheimer's and Parkinson's. In inflammatory diseases, DBeQ has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Eigenschaften

Molekularformel

C18H19N3O4

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O4/c1-12-2-3-14(11-21-12)18(23)20-7-6-19-17(22)13-4-5-15-16(10-13)25-9-8-24-15/h2-5,10-11H,6-9H2,1H3,(H,19,22)(H,20,23)

InChI-Schlüssel

XCESFPVPURELAI-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3

Kanonische SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.